5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with various aldehydes and ketones under acidic conditions to form the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods, which are advantageous due to their environmental friendliness and cost-effectiveness . These methods often utilize microwave irradiation or ultrasonic waves to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine scaffold.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a similar heterocyclic structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are purine analogues with potential antimetabolite properties.
Uniqueness
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzyme active sites .
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-16(17-9-5-6-12-21-17)10-11-19-23-18(13-24(14)19)20(25)22-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25) |
InChI Key |
MCUHEIIIDFDWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)NC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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